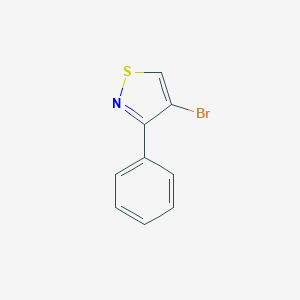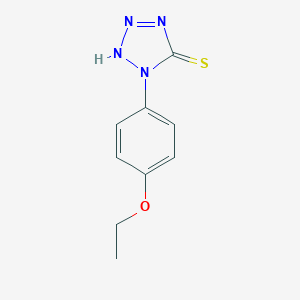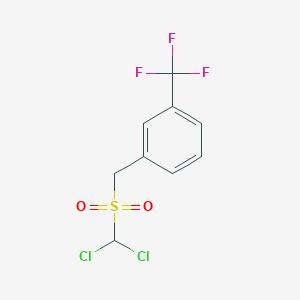
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene, also known as DTB or trifluoromethyl benzyl chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DTB has been extensively studied for its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene acts as an electrophilic reagent due to the presence of the trifluoromethylsulfonyl group. It can react with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The reaction mechanism of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene involves the formation of an intermediate sulfonium ion, which is highly reactive and can undergo further reactions with nucleophiles.
Biochemical And Physiological Effects
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high reactivity towards nucleophiles, which makes it a versatile reagent for the synthesis of various compounds. However, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has some limitations as well. It is a toxic and hazardous compound that requires careful handling and disposal. It is also an expensive reagent, which limits its use in large-scale experiments.
Future Directions
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several potential future directions for scientific research. It can be used as a building block for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can also be used as a precursor for the synthesis of new agrochemicals that are more environmentally friendly and sustainable. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be further studied for its potential use in materials science, such as the synthesis of new polymers and catalysts. Overall, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has a promising future in scientific research due to its unique properties and diverse applications.
Synthesis Methods
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be synthesized through a two-step process that involves the reaction of 1,3-dichlorobenzene with sodium hydride, followed by the reaction with trifluoromethylsulfonyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or tetrahydrofuran. The yield of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Scientific Research Applications
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been widely used in scientific research for its diverse applications. It has been used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been used as a precursor for the synthesis of antimalarial drugs such as artemisinin and its derivatives. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been used as a key intermediate for the synthesis of herbicides and insecticides.
properties
CAS RN |
15894-29-8 |
|---|---|
Product Name |
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
Molecular Formula |
C9H7Cl2F3O2S |
Molecular Weight |
307.12 g/mol |
IUPAC Name |
1-(dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3O2S/c10-8(11)17(15,16)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2 |
InChI Key |
KDGCYXWTYONMAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
synonyms |
Dichloromethyl m-(trifluoromethyl)benzyl sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



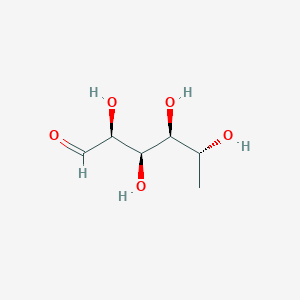
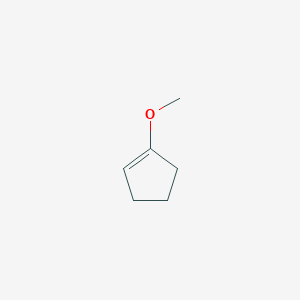
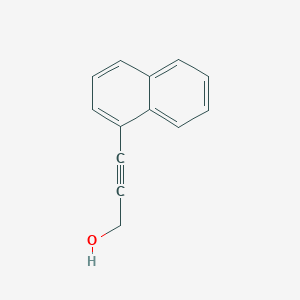
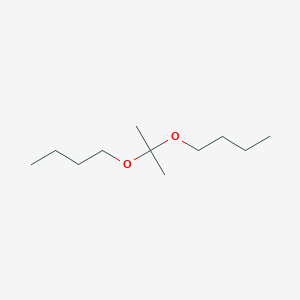
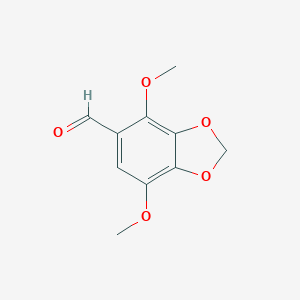
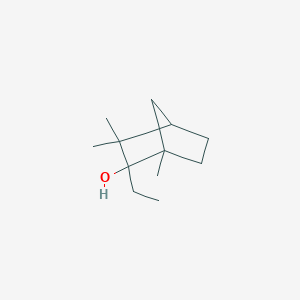
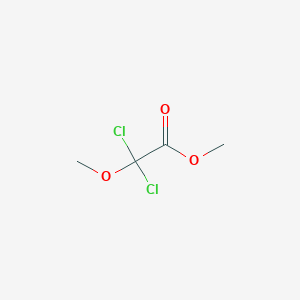
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
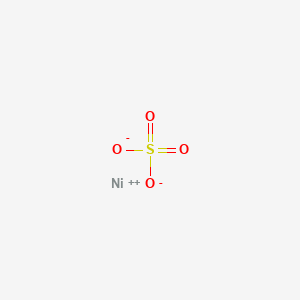
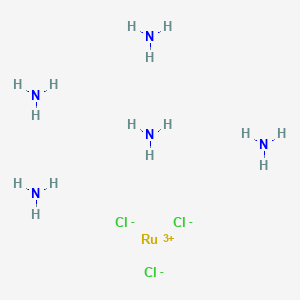
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)
